Shikimate-3-phosphate

Vue d'ensemble

Description

Le 3-phosphate de shikimate est un intermédiaire crucial dans la voie du shikimate, une voie métabolique présente dans les plantes, les bactéries, les champignons et certains parasites. Cette voie est responsable de la biosynthèse des acides aminés aromatiques tels que la phénylalanine, la tyrosine et le tryptophane. Le 3-phosphate de shikimate est formé par la phosphorylation du shikimate et joue un rôle essentiel dans la production du chorismate, un précurseur de nombreuses biomolécules essentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 3-phosphate de shikimate est synthétisé par la voie du shikimate. Le processus commence par la condensation du phosphoénolpyruvate et de l'érythrose-4-phosphate pour former le 3-désoxy-D-arabino-heptulosonate-7-phosphate. Ce composé subit plusieurs transformations enzymatiques, notamment la déshydratation, la réduction et la phosphorylation, pour produire du 3-phosphate de shikimate .

Méthodes de production industrielle : La production industrielle du 3-phosphate de shikimate implique la fermentation microbienne. Des souches de bactéries ou de levures génétiquement modifiées sont souvent utilisées pour améliorer le rendement du 3-phosphate de shikimate. Le processus de fermentation est optimisé en contrôlant des facteurs tels que le pH, la température et la disponibilité des nutriments .

Analyse Des Réactions Chimiques

Types de réactions : Le 3-phosphate de shikimate subit diverses réactions chimiques, notamment :

Condensation : Il réagit avec le phosphoénolpyruvate pour former le 5-énolpyruvylshikimate-3-phosphate.

Phosphorylation : Le shikimate est phosphorylé pour former du 3-phosphate de shikimate.

Réactifs et conditions courants :

Enzymes : La shikimate kinase catalyse la phosphorylation du shikimate.

Principaux produits :

5-Énolpyruvylthis compound : Formé par la condensation du 3-phosphate de shikimate et du phosphoénolpyruvate.

4. Applications de la recherche scientifique

Le 3-phosphate de shikimate a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'acides aminés aromatiques et d'autres composés aromatiques.

Biologie : Il joue un rôle crucial dans les voies métaboliques des plantes et des micro-organismes.

Médecine : Le 3-phosphate de shikimate est une cible pour le développement d'agents antimicrobiens et d'herbicides.

Industrie : Il est utilisé dans la production de divers produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le 3-phosphate de shikimate exerce ses effets en participant à la voie du shikimate. Il est phosphorylé par la shikimate kinase pour former du 3-phosphate de shikimate, qui réagit ensuite avec le phosphoénolpyruvate pour produire du 5-énolpyruvylthis compound. Ce composé est ensuite converti en chorismate, un précurseur des acides aminés aromatiques. Les enzymes impliquées dans cette voie sont des cibles potentielles pour les agents antimicrobiens et herbicides .

Composés similaires :

Shikimate : Le précurseur du 3-phosphate de shikimate.

5-Énolpyruvylthis compound : Le produit formé à partir du 3-phosphate de shikimate.

Chorismate : Le produit final de la voie du shikimate

Unicité : Le 3-phosphate de shikimate est unique en raison de son rôle spécifique dans la voie du shikimate. Contrairement aux autres intermédiaires, il est directement impliqué dans les réactions de phosphorylation et de condensation qui conduisent à la production d'acides aminés aromatiques essentiels .

Applications De Recherche Scientifique

Biosynthesis of Aromatic Compounds

Shikimate-3-phosphate is integral to the production of three essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. These amino acids are precursors for a wide array of secondary metabolites, including flavonoids, alkaloids, and lignin. The shikimate pathway's role in synthesizing these compounds makes this compound critical for plant growth and development, as well as for the production of bioactive compounds used in pharmaceuticals and nutraceuticals .

Glyphosate Resistance Mechanisms

The interaction between glyphosate and this compound highlights its significance in herbicide resistance studies. Glyphosate acts by inhibiting the enzyme 5-enolpyruvylthis compound synthase (EPSPS), which catalyzes the conversion of phosphoenolpyruvate and this compound into 5-enolpyruvylthis compound. Research has shown that mutations in the EPSPS gene can confer glyphosate resistance in certain plant populations, such as Bidens pilosa . Understanding these mechanisms can lead to the development of new strategies for managing herbicide-resistant weeds.

Biotechnological Applications

This compound also finds applications in biotechnology. For instance, it is utilized in metabolic engineering to enhance the production of valuable metabolites in microbial systems. By manipulating the shikimate pathway, researchers can increase yields of aromatic compounds that are otherwise difficult to synthesize chemically . Additionally, genetically modified organisms engineered to optimize this pathway can serve as platforms for producing pharmaceuticals or biofuels.

Pharmaceutical Development

The shikimate pathway is not only a target for herbicides but also a potential target for developing new antimicrobial agents. Since humans do not possess this pathway, inhibitors targeting enzymes involved in shikimate metabolism can be selectively toxic to pathogenic bacteria and fungi without affecting human cells. This specificity makes this compound a focal point in drug discovery efforts aimed at treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have documented the functional roles of this compound in various organisms:

Mécanisme D'action

Shikimate-3-Phosphate exerts its effects by participating in the shikimate pathway. It is phosphorylated by shikimate kinase to form this compound, which then reacts with phosphoenolpyruvate to produce 5-enolpyruvylthis compound. This compound is further converted to chorismate, a precursor for aromatic amino acids. The enzymes involved in this pathway are potential targets for antimicrobial and herbicidal agents .

Comparaison Avec Des Composés Similaires

Shikimate: The precursor to shikimate-3-phosphate.

5-Enolpyruvylthis compound: The product formed from this compound.

Chorismate: The final product of the shikimate pathway

Uniqueness: this compound is unique due to its specific role in the shikimate pathway. Unlike other intermediates, it is directly involved in the phosphorylation and condensation reactions that lead to the production of essential aromatic amino acids .

Activité Biologique

Shikimate-3-phosphate (S3P) is a crucial intermediate in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids and various secondary metabolites in plants, bacteria, and fungi. This pathway is absent in animals, making it an attractive target for herbicides and antimicrobial agents. This article explores the biological activity of S3P, its role in metabolic processes, and its implications in agriculture and medicine.

Overview of the Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate into chorismate, a precursor for aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. S3P is formed during the pathway's progression and plays a significant role in the synthesis of various metabolites essential for plant growth and development.

Biological Functions of this compound

1. Precursor for Aromatic Amino Acids:

- S3P is a precursor for chorismate, which is subsequently converted into aromatic amino acids necessary for protein synthesis and plant metabolism .

2. Role in Secondary Metabolite Production:

- The shikimate pathway leads to the production of secondary metabolites such as flavonoids, alkaloids, and phenolics, which play roles in plant defense against pathogens and herbivores .

3. Target for Herbicides:

- Glyphosate, a widely used herbicide, inhibits the enzyme 5-enolpyruvylthis compound synthase (EPSPS), which catalyzes the conversion of S3P to chorismate. This inhibition leads to an accumulation of S3P and eventually results in plant death due to the disruption of essential metabolic processes .

Case Studies

-

Inhibition by Glyphosate:

- A study on Nicotiana silvestris showed that glyphosate treatment led to a 364-fold increase in intracellular shikimate levels due to EPSPS inhibition. The study highlighted that glyphosate's competitive inhibition mechanism involves binding to the enzyme's active site, preventing normal substrate interaction .

- Mutational Analysis of EPSPS:

Data Table: Comparison of Shikimate Pathway Inhibitors

| Inhibitor | Target Enzyme | Mechanism of Action | Organisms Affected |

|---|---|---|---|

| Glyphosate | EPSPS | Competitive inhibition with PEP | Plants, some bacteria |

| Triketone | 5-enolpyruvylthis compound synthase | Inhibits enzyme activity through non-competitive binding | Weeds |

| Sulfonylureas | Acetolactate synthase | Inhibits branched-chain amino acid biosynthesis | Grasses |

Implications in Agriculture and Medicine

The biological activity of S3P has significant implications:

-

Agricultural Applications:

The shikimate pathway's absence in animals allows for selective herbicide action against weeds without harming crops. Understanding S3P's role can lead to the development of more effective herbicides with reduced environmental impact. -

Antimicrobial Targets:

The pathway is also present in many pathogenic bacteria and fungi. Targeting enzymes involved in this pathway could lead to novel antimicrobial therapies that are less likely to induce resistance compared to traditional antibiotics .

Propriétés

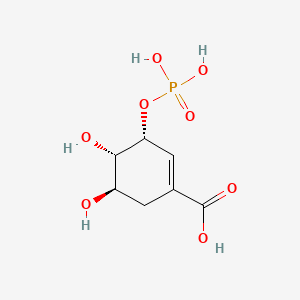

IUPAC Name |

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJSKGCWNAKGW-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10981376 | |

| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63959-45-5 | |

| Record name | Shikimic acid-3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Shikimic acid 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.